

Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl 2-(1-aminocyclohexyl)acetate hydrochloride</i>
Compound Name:	
Cat. No.:	B1520223

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **methyl 2-(1-aminocyclohexyl)acetate hydrochloride** (CAS 1016258-17-5), a key chemical intermediate in pharmaceutical research.^[1] As a derivative related to the gabapentinoid class of molecules, rigorous structural confirmation is paramount for its application in drug discovery and development. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the predicted spectral data and the rationale behind these predictions, this guide serves as an essential reference for researchers, quality control analysts, and medicinal chemists for identity confirmation, purity assessment, and stability studies.

Molecular Structure and Key Features

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride possesses a unique structure combining a quaternary α -amino acid ester with a cyclohexyl moiety. The hydrochloride salt form ensures solubility and stability.^[1] Understanding the arrangement of its functional groups—a protonated primary amine (ammonium), a methyl ester, and a saturated carbocyclic ring—is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of **methyl 2-(1-aminocyclohexyl)acetate hydrochloride** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For **methyl 2-(1-aminocyclohexyl)acetate hydrochloride**, both ^1H and ^{13}C NMR are essential for confirming the connectivity and chemical environment of every atom in the structure.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ^1H NMR Spectrum: The spectrum is predicted to show four main groups of signals. The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid the exchange of the acidic N⁺H₃ protons with the solvent.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5 - 9.0	Broad Singlet	3H	$-\text{NH}_3^+$	The protons on the ammonium group are acidic and subject to quadrupole broadening from the nitrogen atom, resulting in a broad signal. Its chemical shift is concentration-dependent.
~3.65	Singlet	3H	$-\text{OCH}_3$	The methyl ester protons are in a distinct chemical environment and show no coupling to other protons, resulting in a sharp singlet.
~2.80	Singlet	2H	$-\text{CH}_2\text{-COO}$	These methylene protons are attached to a quaternary carbon (C1) and therefore have no adjacent protons to couple with, yielding a singlet.
~1.2 - 1.9	Multiplet	10H	Cyclohexyl Ring	The ten protons on the cyclohexyl

ring are diastereotopic and exhibit complex spin-spin coupling, leading to a broad, overlapping series of multiplets.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **methyl 2-(1-aminocyclohexyl)acetate hydrochloride** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange rate of the N-H protons, allowing for their observation.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Acquire at least 16 scans to ensure a good signal-to-noise ratio.
 - Use a relaxation delay (d1) of at least 2 seconds.
- Validation: To confirm the -N⁺H₃ peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the ammonium protons should disappear.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and functional group.

Expected ^{13}C NMR Spectrum: The spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~172	Quaternary (C=O)	C=O	The ester carbonyl carbon is highly deshielded and appears at the lowest field.
~58	Quaternary	C1-N ⁺ H ₃	The carbon atom bonded to the electron-withdrawing ammonium group is deshielded relative to other sp ³ carbons.
~52	Methyl (CH ₃)	-OCH ₃	The methyl ester carbon appears in a typical region for sp ³ carbons bonded to oxygen.
~45	Methylene (CH ₂)	-CH ₂ -COO	The acetate methylene carbon.
~35	Methylene (CH ₂)	Cyclohexyl C2, C6	The two equivalent carbons of the cyclohexyl ring adjacent to the quaternary center.
~20 - 25	Methylene (CH ₂)	Cyclohexyl C3, C4, C5	The remaining carbons of the cyclohexyl ring appear in the typical aliphatic region. Due to symmetry, C4 may be distinct from C3/C5.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ^{13}C .
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Employ proton decoupling to simplify the spectrum to singlets.
 - Set the spectral width to 0-200 ppm.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Spectral Editing: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will show CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks, while quaternary carbons will be absent. This is invaluable for confirming the assignments of the cyclohexyl and methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

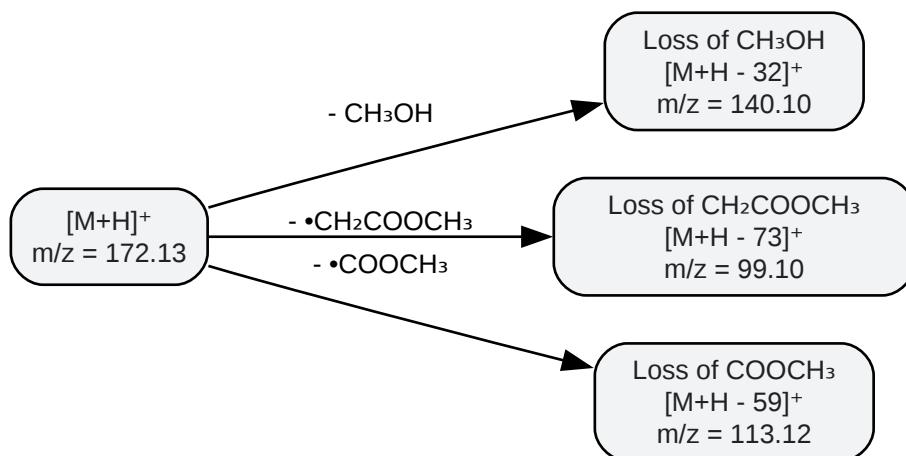
Expected IR Spectrum: The IR spectrum will be dominated by absorptions corresponding to the ammonium, ester, and alkane functionalities.

Predicted Frequency (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200 - 2800 (broad)	N-H Stretch	Ammonium (-N ⁺ H ₃)	The stretching vibration of the N-H bonds in the ammonium salt appears as a very broad and strong band, often superimposed on the C-H stretches.
2940, 2860	C-H Stretch	Alkane (Cyclohexyl, CH ₂)	Characteristic sharp peaks for symmetric and asymmetric stretching of sp ³ C-H bonds.
~1740 (strong, sharp)	C=O Stretch	Ester	The carbonyl stretch of a saturated ester is one of the most prominent and easily identifiable peaks in the spectrum.
~1580	N-H Bend	Ammonium (-N ⁺ H ₃)	The asymmetric bending (scissoring) vibration of the ammonium group.
~1200	C-O Stretch	Ester	The stretching vibration of the C-O single bond of the ester group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount of the solid **methyl 2-(1-aminocyclohexyl)acetate hydrochloride** powder directly onto the crystal of the ATR accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Record the sample spectrum over the range of 4000-600 cm^{-1} .
 - Co-add at least 16 scans for a high-quality spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule.

Expected Mass Spectrum (Positive Ion ESI): Analysis will detect the cationic form of the molecule, which is the free base protonated. The hydrochloride salt will dissociate in solution.

- Primary Ion: The expected base peak will be the protonated molecular ion $[\text{M}+\text{H}]^+$, where M is the free base ($\text{C}_9\text{H}_{17}\text{NO}_2$).
 - Monoisotopic Mass of M: 171.1259 Da.[\[2\]](#)
 - Observed m/z: 172.1332

Proposed Fragmentation Pathway: High-resolution MS/MS analysis of the parent ion (m/z 172.13) would provide definitive structural confirmation. Key predicted fragments include the

loss of neutral molecules from the parent structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - Methyl 2-(1-aminocyclohexyl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520223#methyl-2-1-aminocyclohexyl-acetate-hydrochloride-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com